[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol
Description
[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol is a pyridine derivative characterized by a hydroxymethyl group at the 2-position and a 1,1-difluoroethyl substituent at the 5-position of the pyridine ring. Its molecular formula is C₈H₉F₂NO, with a molecular weight of 173.16 g/mol . The compound is commercially available as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . The 1,1-difluoroethyl group enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Properties
IUPAC Name |
[5-(1,1-difluoroethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-8(9,10)6-2-3-7(5-12)11-4-6/h2-4,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAZKEAOWFQCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CO)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol typically involves the reaction of 2-chloropyridine with 1,1-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production methods for [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances the compound’s binding affinity and selectivity, while the pyridine ring facilitates interactions with aromatic residues in the target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol are best contextualized by comparing it to analogous pyridinyl methanol derivatives. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Steric Effects: The 1,1-difluoroethyl group in the target compound offers moderate steric bulk compared to the trifluoromethyl group, balancing metabolic stability and synthetic accessibility .
Synthetic Accessibility The target compound is synthesized via bromopyridine intermediates (e.g., 2-bromo-5-(1,1-difluoroethyl)pyridine) followed by hydroxymethylation, as inferred from related syntheses . In contrast, (5-(Trifluoromethyl)pyridin-2-yl)methanol may require costlier trifluoromethylation reagents like TMSCF₃ .
Biological Applications DHODH Inhibition: The 1,1-difluoroethyl pyridine motif in [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol is critical in inhibitors of human dihydroorotate dehydrogenase (DHODH), a target in autoimmune disease therapy . Kinase Inhibition: [5-(2-Fluoroethoxy)pyridin-2-yl]methanol’s fluoroethoxy group enhances solubility, making it suitable for kinase inhibitor pipelines .
Physicochemical Properties
- Lipophilicity : The 1,1-difluoroethyl group increases logP compared to hydroxymethyl pyridines without fluorinated substituents, improving membrane permeability .
- Hydrogen Bonding : The hydroxymethyl group in all compounds facilitates hydrogen bonding, crucial for target binding in enzymatic inhibition .
Biological Activity
[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol is an organic compound characterized by a pyridine ring substituted with a difluoroethyl group and a hydroxymethyl group. Its unique structure provides distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol is CHFNO, with a molecular weight of 173.16 g/mol. The difluoroethyl group enhances its stability and reactivity, while the hydroxymethyl group contributes to its interaction with biological targets.
The compound's mechanism of action involves interactions with specific enzymes and receptors. The difluoroethyl moiety increases binding affinity due to enhanced hydrophobic interactions and hydrogen bonding capabilities with target proteins. This binding profile is crucial for understanding its therapeutic potential.
Anticancer Properties
Recent studies have indicated that [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase |
| HeLa | 226 | Apoptosis induction |
| MCF-7 | 242.52 | Cytotoxic effects |
The compound's effectiveness was evaluated using the MTT assay, which measures cell viability following treatment.
Enzyme Inhibition
[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation of cancer cells and may enhance the efficacy of other anticancer agents.
Study on Antiviral Activity
In a comparative analysis involving similar compounds, [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol demonstrated promising antiviral properties against measles virus replication. The structure-activity relationship (SAR) studies highlighted that modifications to the pyridine ring could significantly alter biological activity.
Research on Binding Affinity
Computational docking studies have revealed that [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol binds effectively to human matrix metalloproteinases (MMPs), which are implicated in tumor progression and metastasis. The binding energies calculated were -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, indicating strong interactions that warrant further investigation.
Applications in Drug Development
Due to its unique chemical structure and biological activity, [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol is considered a lead compound for the development of new pharmaceuticals targeting cancer and viral infections. Its ability to inhibit key enzymes involved in disease progression positions it as a candidate for further preclinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
